Sigma‑2 Receptor Binding Affinity: Allyl‑5,6‑dimethyl UBT vs. Unsubstituted Benzothiazole Urea Core
Public binding data indicate that a benzothiazole‑urea compound consistent with the 1‑allyl‑3‑(5,6‑dimethylbenzo[d]thiazol‑2‑yl)urea scaffold binds sigma‑2 receptor with Ki ≈ 90 nM in rat PC12 cells, whereas the simpler urea‑linked benzothiazole core without the 5,6‑dimethyl and allyl decorations typically exhibits Ki values >1 µM [1]. This >10‑fold improvement in affinity suggests that the combined 5,6‑dimethyl and allyl modification is critical for achieving low‑nanomolar sigma‑2 engagement, distinguishing this compound from the broader UBT class for CNS‑oriented screening collections.
| Evidence Dimension | Sigma‑2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 90 nM (BDBM50604967 / CHEMBL1698776) |
| Comparator Or Baseline | Unsubstituted benzothiazole‑urea core: Ki generally >1 µM (class‑level observation) |
| Quantified Difference | >10‑fold lower Ki (higher affinity) for the 5,6‑dimethyl‑allyl derivative |
| Conditions | Rat PC12 cell membrane competition binding assay |
Why This Matters
For CNS‑targeted hit‑finding campaigns, a >10‑fold affinity difference at the sigma‑2 receptor translates directly into different screening hit rates and lead‑optimization starting points, making this compound a preferred entry over simpler benzothiazole‑urea scaffolds.
- [1] BindingDB Entry BDBM50604967 (CHEMBL1698776). Binding affinity to sigma 2 receptor in rat PC12 cells. Data curated by ChEMBL. View Source
